Phenoxyessigsäure

Übersicht

Beschreibung

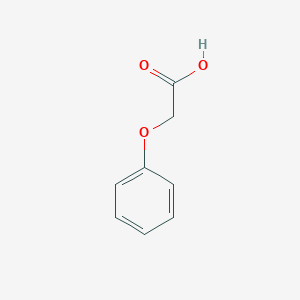

Phenoxyacetic acid is an organic compound with the molecular formula C8H8O3. It is a white solid or tan powder with a sweet and sour odor. This compound is an O-phenyl derivative of glycolic acid and is both a monocarboxylic acid and an aryl ether . Phenoxyacetic acid is not itself usefully active as an herbicide but forms part of the structure of many phenoxy herbicide derivatives, including 4-chloro-2-methylphenoxyacetic acid and 2,4-dichlorophenoxyacetic acid .

Wissenschaftliche Forschungsanwendungen

Phenoxyessigsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird bei der Synthese verschiedener Phenoxy-Herbizide und anderer Derivate verwendet.

Biologie: Es wirkt als Pflanzenwachstumsregulator und wird in Studien zur Pflanzenphysiologie verwendet.

Medizin: Phenoxyessigsäurederivate werden bei der Herstellung von Arzneimitteln verwendet.

Industrie: Es wird bei der Produktion von Pestiziden, Fungiziden und Farbstoffen verwendet.

5. Wirkmechanismus

This compound und ihre Derivate wirken, indem sie das Auxin-Wachstumshormon Indolessigsäure (IAA) imitieren. Wenn sie auf breitblättrige Pflanzen angewendet werden, induzieren sie ein schnelles, unkontrolliertes Wachstum, das zum Tod der Pflanze führt . Dieser Mechanismus macht es wirksam als Herbizid, wenn es in einkeimblättrigen Kulturen wie Weizen oder Mais verwendet wird, da es breitblättrige Unkräuter selektiv abtötet .

Wirkmechanismus

Target of Action

Phenoxyacetic acid (POA) is a derivative of glycolic acid and is a key structure in many phenoxy herbicide derivatives . It acts by mimicking the auxin growth hormone indoleacetic acid (IAA) . The primary targets of POA are broad-leaf plants, where it induces rapid, uncontrolled growth .

Mode of Action

The mode of action of POA involves the phenolate anion reacting via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond . This interaction with its targets leads to rapid, uncontrolled growth in broad-leaf plants .

Biochemical Pathways

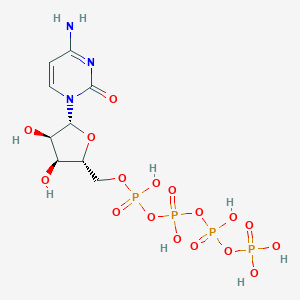

In humans, POA is involved in the rosiglitazone metabolism pathway . In the environment, it is part of the phenylacetic acid degradation pathway . The compound is rapidly absorbed and extensively metabolized to form phenoxyacetic acid .

Pharmacokinetics

Phenoxyacetic acid is rapidly absorbed and extensively metabolized to form phenoxyacetic acid . After multiple dosing, the exposures of POA and its metabolites decrease, presumably due to the induction of metabolizing enzymes . Most of the POA and its derivatives are excreted in urine .

Result of Action

The result of POA’s action is the rapid, uncontrolled growth in broad-leaf plants, leading to their death . In humans, it has been detected in cocoa and cocoa products and cocoa beans .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of POA. Inappropriate storage and application practices may lead to the wide dispersal of phenoxy herbicides, including POA, and their metabolites throughout the environment . The compound has been found in wetlands, marine water, stormwater, rivers, groundwater, and sources of drinking water .

Biochemische Analyse

Biochemical Properties

Phenoxyacetic acid is involved in the rosiglitazone metabolism pathway . The phenolate anion of phenoxyacetic acid reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .

Cellular Effects

In humans, phenoxyacetic acid is involved in the rosiglitazone metabolism pathway . It has been detected, but not quantified in, cocoa and cocoa products and cocoa beans (Theobroma cacao) . This could make phenoxyacetic acid a potential biomarker for the consumption of these foods .

Molecular Mechanism

Phenoxyacetic acid is an O-phenyl derivative of glycolic acid . Its preparation from sodium phenolate and sodium chloroacetate in hot water was first reported in 1880 . The phenolate anion reacts via nucleophilic attack on the methylene carbon of the chloroacetic acid, forming an ether bond .

Temporal Effects in Laboratory Settings

Phenoxyacetic acid and its derivatives were detected in groundwater . The exposures of phenoxyacetic acid and its major metabolite were decreased presumably due to the induction of metabolizing enzymes of phenoxyacetic acid and its major metabolite .

Dosage Effects in Animal Models

Pharmacokinetic studies of phenoxyacetic acid and its major metabolite, after dermal (30 mg and 100 mg) and inhaled administration (77 mg) of phenoxyacetic acid in rats were performed . Phenoxyacetic acid was administered daily for 4 days and blood samples were collected at day 1 and day 4 for pharmacokinetic analysis .

Metabolic Pathways

Phenoxyacetic acid is involved in the rosiglitazone metabolism pathway . It is a sweet and sour tasting compound .

Transport and Distribution

Phenoxyacetic acid is a white or clear crystalline compound at room temperature . When impure, it can appear to be a light tan to brown . The compound has a solubility in water of 12 g/L and is highly soluble in organic solvents including ethanol, diethyl ether, and benzene .

Vorbereitungsmethoden

Phenoxyessigsäure kann durch verschiedene Verfahren synthetisiert werden:

-

Aus Natriumphenolat und Natriumchloracetat: : Das Phenolat-Anion reagiert durch nukleophilen Angriff auf den Methylenkohlenstoff der Chloressigsäure und bildet eine Etherbindung. Die Reaktion ist wie folgt:

- ( C_6H_5O-Na+ + ClCH_2COO-Na+ \rightarrow C_6H_5OCH_2COO-Na+ + NaCl )

- ( C_6H_5OCH_2COO-Na+ + HCl \rightarrow C_6H_5OCH_2COOH + NaCl ) .

-

Industrielle Produktion: : Ein Verfahren umfasst das Mischen der Salzverbindung von Phenol oder Methylphenol mit der Salzverbindung von Chloressigsäure, das Hinzufügen des Gemisches zu einem Lösungsmittel und das Erhitzen zur Reaktion. Das Gemisch wird dann mit einer anorganischen Säure angesäuert, um this compound zu erhalten .

Analyse Chemischer Reaktionen

Phenoxyessigsäure durchläuft verschiedene chemische Reaktionen:

Nukleophile Substitution: Das Phenolat-Anion reagiert mit Chloressigsäure zu this compound.

Oxidation und Reduktion: this compound kann unter bestimmten Bedingungen oxidiert oder reduziert werden, obwohl detaillierte Reaktionswege seltener dokumentiert sind.

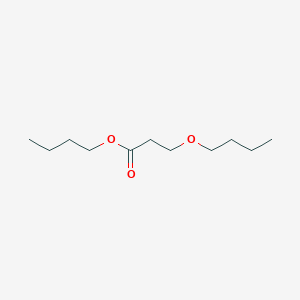

Veresterung: Es kann mit Alkoholen reagieren, um Ester zu bilden, die in verschiedenen Anwendungen nützlich sind.

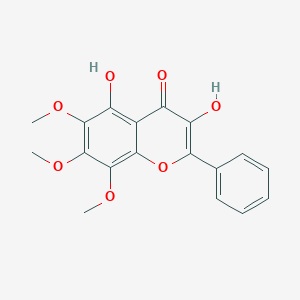

Vergleich Mit ähnlichen Verbindungen

Phenoxyessigsäure ähnelt anderen Phenoxy-Herbiziden wie:

- 4-Chlor-2-methylthis compound (MCPA)

- 2,4-Dichlorthis compound (2,4-D)

- 2,4,5-Trichlorthis compound (2,4,5-T)

Diese Verbindungen teilen die Phenoxyessigsäurestruktur, unterscheiden sich aber in ihren spezifischen Substituenten, die ihre herbizide Aktivität und Selektivität beeinflussen. This compound selbst ist einzigartig in seiner Vielseitigkeit und grundlegenden Rolle bei der Synthese dieser Derivate .

Eigenschaften

IUPAC Name |

2-phenoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-8(10)6-11-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPDWSOZIOUXRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5OCH2COOH, C8H8O3 | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9025873 | |

| Record name | Phenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenoxyacetic acid appears as light tan powder or white solid. (NTP, 1992), Solid, Colourless needle-like crystals; sour sweet odour | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenoxyacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

545 °F at 760 mmHg (Decomposes) (NTP, 1992), 285.00 °C. @ 760.00 mm Hg | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 to 5 mg/mL at 63 °F (NTP, 1992), 12 mg/mL at 10 °C, Slightly soluble in water; soluble in oils, Soluble at room temperature (in ethanol) | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Phenoxyacetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/959/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

122-59-8 | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENOXYACETIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-phenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YRC253429Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

208 to 212 °F (NTP, 1992), 98 - 99 °C | |

| Record name | PHENOXYACETIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20887 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxyacetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![disodium 3-ethyl 4,5-dihydro-5-oxo-4-[(4-sulphonato-1-naphthyl)azo]-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate](/img/structure/B89309.png)

![2-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B89319.png)

![heptacyclo[14.6.6.02,15.04,13.06,11.017,22.023,28]octacosa-2,4,6,8,10,12,14,17,19,21,23,25,27-tridecaene](/img/structure/B89332.png)